molecular formula C18H18FN5O3 B2506763 N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1004680-63-0

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B2506763
CAS RN: 1004680-63-0
M. Wt: 371.372
InChI Key: DVOLGPQYAZPBST-UHFFFAOYSA-N
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Description

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C18H18FN5O3 and its molecular weight is 371.372. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

The compound N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide belongs to a class of chemicals whose biological responses vary both qualitatively and quantitatively. The biological activities of similar acetamide derivatives have been a subject of interest due to their commercial importance and the potential implications of exposure in humans. The accumulation of data over the years has considerably enhanced our understanding of the biological consequences of exposure to such chemicals (Kennedy, 2001).

Synthesis of Pyrazole Heterocycles

The compound is part of a chemical structure known for its significant role in many biologically active compounds. Pyrazoles are recognized for their widespread biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The synthesis of pyrazole-appended heterocyclic skeletons involves specific reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine, highlighting the chemical’s relevance in organic synthesis and medicinal chemistry (Dar & Shamsuzzaman, 2015).

Antifungal Pharmacophore Sites

Research indicates the presence of specific pharmacophore sites in compounds structurally related to this compound. These sites are significant in biological activity against certain pathogens, such as Fusarium oxysporum, which causes diseases in crops like date palms. Understanding the structure-activity relationship (SAR) and pharmacophore predictions in these compounds is crucial for their application in combating agricultural diseases (Kaddouri et al., 2022).

Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

The core structure of the compound is integral to the synthesis of pyrano[2,3-d]pyrimidine scaffolds, which have broad applicability in medicinal and pharmaceutical industries. The synthesis of these scaffolds, utilizing diverse hybrid catalysts, represents significant advancements in the field of organic chemistry and pharmaceutical development, offering insights into the synthesis of lead molecules for potential drug candidates (Parmar et al., 2023).

properties

IUPAC Name

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-10-8-15(21-16(25)9-27-14-6-4-13(19)5-7-14)24(23-10)18-20-12(3)11(2)17(26)22-18/h4-8H,9H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOLGPQYAZPBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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